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molecular formula C5H3ClN2O3S2 B8510840 6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

Cat. No. B8510840
M. Wt: 238.7 g/mol
InChI Key: JCRDGHXIZFIGRZ-UHFFFAOYSA-N
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Patent
US05889002

Procedure details

A suspension of 6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (10.75 g, 0.045 mol) in phosphorus oxychloride (100 ml) was cooled on an ice bath and dry pyridine (7.3 ml, 0.09 mol) was added dropwise at such a rate that the temperature did not exceed 10° C. The mixture was then heated at 95°-100° C. for 16 h, and cooled to room temperature. A yellow precipitate was removed by filtration, and the filtrate was concentrated in vacuo. To the residue was added 200 g of ice, and the resulting mixture was stirred for 1 h, and filtered. The isolated solid was dissolved in saturated aqueous sodium hydrogen carbonate (100 ml), and filtered to remove a small amount of insoluble material. After treatment with decolorising charcoal the filtrate was adjusted to pH 2 with 4M hydrochloric acid and the precipitate that formed was filtered, washed with water and dried to yield 5.55 g (48%) of the title compound; mp >240° C. decomp.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:10][C:9]2[S:8](=[O:12])(=[O:11])[NH:7][C:6](=O)[NH:5][C:4]=2[CH:3]=1.N1C=CC=CC=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:6]1[NH:5][C:4]2[CH:3]=[C:2]([Cl:1])[S:10][C:9]=2[S:8](=[O:12])(=[O:11])[N:7]=1

Inputs

Step One
Name
Quantity
10.75 g
Type
reactant
Smiles
ClC1=CC=2NC(NS(C2S1)(=O)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 95°-100° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 200 g of ice
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid was dissolved in saturated aqueous sodium hydrogen carbonate (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NS(C2=C(N1)C=C(S2)Cl)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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